AK-Toxin II

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

AK-Toxin II is a host-specific toxin to Japanese white pear, produced by Alternaria kikuchiana.

Aplicaciones Científicas De Investigación

Biological Activity and Host-Specificity

- AK-Toxin II, produced by Alternaria alternata Japanese pear pathotype, is toxic to susceptible Japanese pear cultivars but harmless to resistant cultivars and non-host plants. It causes veinal necrosis and rapid potassium loss in susceptible pear leaves, and its activity is about one-tenth of AK-Toxin I. In susceptible pear cells, it induces plasma membrane invagination and cell wall degradation. Additionally, when added to avirulent spores of A. alternata, it enables the spores to invade susceptible tissues, just like virulent spores, confirming its role as a host-specific toxin (Otani et al., 1985).

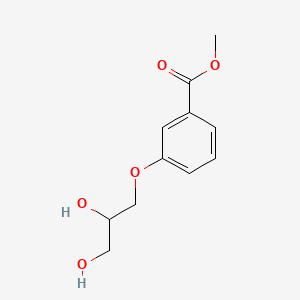

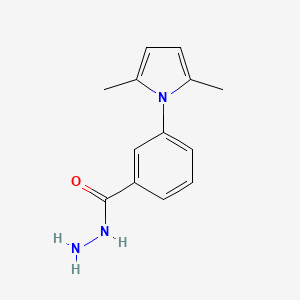

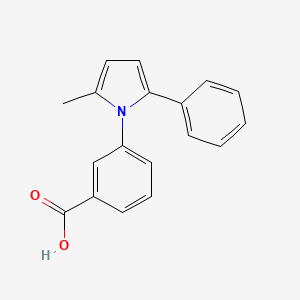

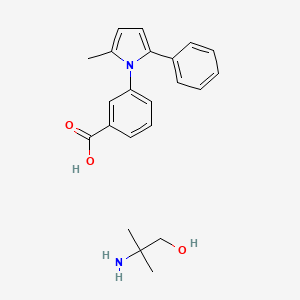

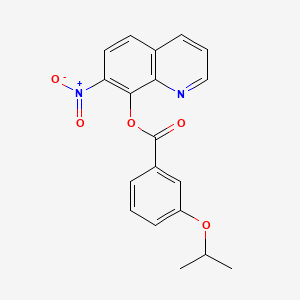

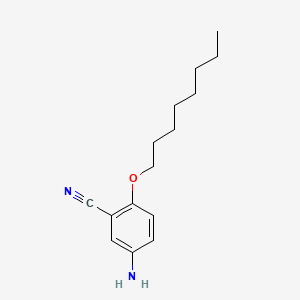

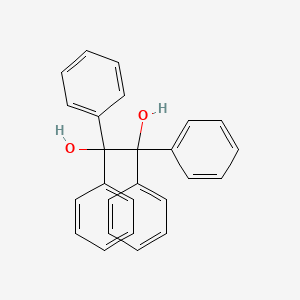

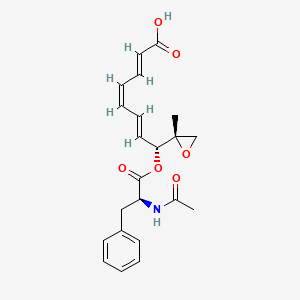

Chemical Structure and Synthesis

- The structure of AK-Toxin II has been determined as a 3′-demethyl derivative of AK-Toxin I. This was based on chemical, spectral, and X-ray crystallographic data, highlighting its complex chemical nature and importance in phytopathology (Nakashima et al., 1985). Moreover, the synthesis of the methyl ester of AK-Toxin II and its congeners has been accomplished, showing that the configurations of two chiral centers in the carboxylic acid part of the toxin are crucial for its toxicity (Irie et al., 1990).

Role in Pathogen-Host Interactions

- A study on the biosynthesis of host-selective toxins produced by Alternaria alternata pathogens, including AK-toxins, revealed insights into their biological precursors and roles in pathogen-host interactions (Feng et al., 1990). The total synthesis of AK-toxins was achieved, starting from key intermediates, contributing to a deeper understanding of their molecular structure and activity (Uemura et al., 2002).

Cellular Effects and Mechanisms

- Research showed that AK-toxin I causes plasma membrane modifications in sensitive Japanese pear tissues, with abundant hydrogen peroxide generation and lipid peroxidation in plasma membranes, suggesting these are closely associated with plasma membrane modifications by the action of the toxin (Shimizu et al., 2006).

Genetic and Molecular Insights

- The filamentous fungus Alternaria alternata contains pathogenic variants producing host-specific toxins like AK-toxin. The gene cluster involved in AK-toxin biosynthesis was isolated, and multiple AKT homologs were identified, contributing to our understanding of the genetic basis of its pathogenicity (Hatta et al., 2002).

Propiedades

Número CAS |

85146-10-7 |

|---|---|

Nombre del producto |

AK-Toxin II |

Fórmula molecular |

C22H25NO6 |

Peso molecular |

399.4 g/mol |

Nombre IUPAC |

(2E,4Z,6E,8R)-8-[(2S)-2-acetamido-3-phenylpropanoyl]oxy-8-[(2S)-2-methyloxiran-2-yl]octa-2,4,6-trienoic acid |

InChI |

InChI=1S/C22H25NO6/c1-16(24)23-18(14-17-10-6-5-7-11-17)21(27)29-19(22(2)15-28-22)12-8-3-4-9-13-20(25)26/h3-13,18-19H,14-15H2,1-2H3,(H,23,24)(H,25,26)/b4-3-,12-8+,13-9+/t18-,19+,22-/m0/s1 |

Clave InChI |

UKDOGRQIIQQZBO-ARSRSNJNSA-N |

SMILES isomérico |

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O[C@H](/C=C/C=C\C=C\C(=O)O)[C@@]2(CO2)C |

SMILES |

CC(=O)NC(CC1=CC=CC=C1)C(=O)OC(C=CC=CC=CC(=O)O)C2(CO2)C |

SMILES canónico |

CC(=O)NC(CC1=CC=CC=C1)C(=O)OC(C=CC=CC=CC(=O)O)C2(CO2)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

AK-Toxin II; |

Origen del producto |

United States |

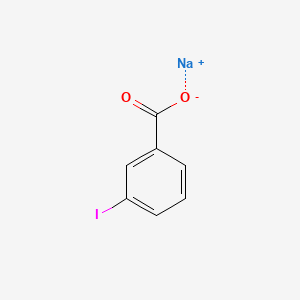

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.